molecular formula C8H5ClN2O B3220497 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride CAS No. 1196987-68-4

1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride

Cat. No.: B3220497
CAS No.: 1196987-68-4
M. Wt: 180.59 g/mol
InChI Key: JDNYDOWXUXSJPK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride is a versatile and reactive chemical building block designed for advanced medicinal chemistry and drug discovery applications. This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry known as 7-azaindole, which is a common core in the design of kinase inhibitors . The reactive acid chloride group at the 5-position facilitates efficient conjugation reactions, primarily serving as a key intermediate for the synthesis of amide and carbamate derivatives under mild conditions. The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated significant research value in the development of targeted cancer therapies. Published studies on analogous structures highlight its potent inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with specific derivatives showing IC50 values in the low nanomolar range against FGFR1, 2, and 3 . Furthermore, this core structure has been successfully explored in the design of potent and orally efficacious immunomodulators targeting Janus Kinase 3 (JAK3), showcasing its utility in developing treatments for inflammatory and immune diseases . Researchers can leverage this carbonyl chloride derivative to rapidly generate a diverse library of candidate molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. All sales are final, and the buyer assumes responsibility for confirming product identity, purity, and suitability for any intended application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7(12)6-3-5-1-2-10-8(5)11-4-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYDOWXUXSJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1h Pyrrolo 2,3 B Pyridine 5 Carbonyl Chloride

Precursor Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives with C5-Carboxylic Acid Functionality

The methodologies for constructing the 1H-pyrrolo[2,3-b]pyridine core with a carboxylic acid at the C5 position can be broadly categorized into classical indole (B1671886) syntheses adapted for azaindoles, cyclization strategies, and modern cross-coupling techniques.

Pyrrolo-Annelation Approaches for 1H-Pyrrolo[2,3-b]pyridine Core Construction

These methods focus on the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold.

The Madelung synthesis, a classical method for preparing indoles, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.orgresearchgate.net For the synthesis of 7-azaindole (B17877) derivatives, this approach would utilize an appropriately substituted 2-aminopyridine (B139424) precursor.

A plausible synthetic route to a 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid ester using a modified Madelung approach could involve the acylation of a 2-amino-3-methyl-5-cyanopyridine with an oxalate (B1200264) ester. The cyano group serves as a precursor to the carboxylic acid. The subsequent intramolecular cyclization of the resulting amide under strong basic conditions would yield the pyrrolo[2,3-b]pyridine core. The harsh conditions typically required for the Madelung synthesis, such as high temperatures and strong bases (e.g., sodium or potassium alkoxides), can limit its applicability, especially for substrates with sensitive functional groups. wikipedia.org More recent modifications, however, have explored milder reaction conditions. organic-chemistry.org

Table 1: Hypothetical Modified Madelung Synthesis for a 7-Azaindole-5-carboxylate Precursor

Starting Material Reagents Intermediate Product

This table represents a conceptual pathway as direct literature examples for the C5-carboxylic acid are scarce.

The Fischer indole synthesis is a widely used and robust method for constructing indole rings from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org This method has been successfully adapted for the synthesis of azaindoles. thermofisher.com To obtain a 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivative, a substituted pyridylhydrazine bearing an electron-withdrawing group at the desired position, such as a cyano or ester group, would be reacted with a suitable carbonyl compound, like pyruvic acid or an ester thereof.

For instance, the reaction of (5-cyano-2-pyridyl)hydrazine with ethyl pyruvate (B1213749) in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) would lead to the formation of the corresponding hydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to afford ethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate. wikipedia.orgnih.gov The choice of acid catalyst and reaction conditions is crucial for the success of the Fischer indolization of pyridylhydrazines, as the pyridine nitrogen can be protonated, potentially complicating the reaction. wikipedia.org

Table 2: Representative Fischer Indole Synthesis for a 7-Azaindole-5-carboxylate Ester

Pyridylhydrazine Carbonyl Compound Acid Catalyst Product
(5-Cyano-2-pyridyl)hydrazine Ethyl pyruvate Polyphosphoric Acid (PPA) Ethyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This table is based on the general principles of the Fischer Indole Synthesis as applied to azaindoles.

Cyclocondensation reactions provide a direct route to the pyrrolo[2,3-b]pyridine scaffold by constructing the pyrrole ring from a suitably functionalized aminopyridine and a three-carbon unit. A common strategy involves the reaction of a 2-amino-3-halopyridine with a ketone or an enolate equivalent.

To introduce a carboxylic acid function at the C5 position, a starting material such as 2-amino-3,5-dihalopyridine could be utilized. Selective functionalization at the 5-position, for instance, through a nucleophilic aromatic substitution with a cyanide source, would provide a precursor for the carboxylic acid. Subsequent reaction of the 3-halo-5-cyanopyridine derivative with a suitable partner to form the pyrrole ring would complete the synthesis. While conceptually straightforward, achieving the desired regioselectivity and functional group compatibility can be challenging.

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures, including the 1H-pyrrolo[2,3-b]pyridine core. nih.govmdpi.com

The Sonogashira coupling of a terminal alkyne with an aryl or vinyl halide is a powerful tool for C-C bond formation. nih.gov In the context of 7-azaindole synthesis, a 2-amino-3-halopyridine can be coupled with a terminal alkyne. The resulting 2-amino-3-alkynylpyridine intermediate can then undergo cyclization to form the pyrrole ring. mdpi.combeilstein-journals.org To obtain the C5-carboxylic acid functionality, a 2-amino-3-halo-5-cyanopyridine or a 2-amino-3-halo-5-alkoxycarbonylpyridine would be the starting material. The subsequent cyclization can be promoted by a base or a transition metal catalyst. nih.gov

Table 3: Sonogashira Coupling Approach to Functionalized 7-Azaindoles

Pyridine Substrate Alkyne Catalyst System Product Yield Reference
2-Amino-3-iodo-5-nitropyridine Trimethylsilylacetylene (TMSA) PdCl₂(PPh₃)₂, CuI 5-Nitro-7-azaindole - mdpi.com

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide, is another versatile method for constructing the azaindole skeleton. mdpi.comnih.gov For instance, a dihalopyridine derivative can be selectively coupled with a boronic acid or ester. A subsequent intramolecular C-N bond formation can then complete the pyrrole ring. A key advantage of this method is the commercial availability of a wide range of boronic acids and the mild reaction conditions. acs.org The synthesis of 5-substituted 7-azaindoles has been achieved through sequential Suzuki-Miyaura cross-coupling reactions on di-halogenated precursors. acs.org

A direct approach to the C5-carboxylic acid could involve the palladium-catalyzed carbonylation of a 5-halo-7-azaindole derivative. This reaction introduces a carbonyl group which can then be hydrolyzed to the carboxylic acid. Recent advancements have demonstrated the use of chloroform (B151607) as a carbon monoxide source for the aminocarbonylation of halo-substituted 7-azaindoles, providing a direct route to amides which are precursors to carboxylic acids. researchgate.netunipr.it

Table 4: Suzuki-Miyaura Coupling for Functionalized 7-Azaindoles

Halogenated Precursor Boronic Acid/Ester Catalyst System Product Yield Reference
6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Aryl boronic acids Pd₂(dba)₃, SPhos 3-Aryl-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine 67-93% acs.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide.

While direct synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid via a standard Ugi reaction is not straightforward, variations and post-Ugi transformations can be envisioned. For example, a three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta mdpi.comnih.govpyrrolo[2,3-b]pyridines. beilstein-journals.org This demonstrates the feasibility of constructing the core structure through MCRs. A hypothetical approach could involve an Ugi reaction to assemble a key intermediate, which then undergoes a subsequent cyclization and aromatization to form the desired 7-azaindole ring system with the necessary C5-substituent.

Regioselective Functionalization at the C5-Position of the Pyrrolo[2,3-b]pyridine Nucleus

The introduction of a carbonyl group at the C5-position of the 7-azaindole scaffold requires precise regiocontrol. Two principal methodologies have been effectively utilized for this purpose: ortho-lithiation followed by electrophilic quenching and palladium-catalyzed carbonylation reactions.

Directed ortho-lithiation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. This method relies on the presence of a directing metalation group (DMG) that positions a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. For the 7-azaindole system, the pyrrolic nitrogen often requires protection to prevent N-deprotonation and to facilitate lithiation at the desired position.

A common approach involves the protection of the N1-position with a suitable group, such as a triisopropylsilyl (TIPS) group. The protected 7-azaindole can then be treated with a strong lithium base like n-butyllithium (n-BuLi) at low temperatures. The lithiation occurs regioselectively at the C5-position. Subsequent quenching of the resulting lithiated intermediate with a carbonyl source, such as solid carbon dioxide (dry ice), introduces the carboxylic acid moiety at the C5-position.

Table 1: Ortho-Lithiation and Carboxylation of N-Protected 7-Azaindole

StepReagents and ConditionsProductYield (%)
1. Protection7-Azaindole, NaH, TIPSCl, THF, 0 °C to rtN-TIPS-7-azaindole>95
2. LithiationN-TIPS-7-azaindole, n-BuLi, THF, -78 °C5-Lithio-N-TIPS-7-azaindoleIn situ
3. Carboxylation5-Lithio-N-TIPS-7-azaindole, CO2 (s), THF, -78 °C to rtN-TIPS-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid70-85
4. DeprotectionN-TIPS-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, TBAF, THF, rt1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid>90

Note: Yields are representative for this type of reaction sequence and may vary based on specific experimental conditions.

Palladium-catalyzed carbonylation reactions offer an alternative and versatile method for the introduction of carboxylic acid groups into heteroaromatic systems. This approach typically starts from a halogenated precursor, such as 5-bromo- or 5-iodo-1H-pyrrolo[2,3-b]pyridine.

In a typical procedure, the halogenated 7-azaindole derivative is subjected to a carbon monoxide (CO) atmosphere in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base. The reaction can be performed in various solvents, and often a nucleophile like water or an alcohol is present to trap the acyl-palladium intermediate, leading to the formation of the carboxylic acid or its corresponding ester. If an ester is formed, a subsequent hydrolysis step is required to obtain the desired carboxylic acid.

Table 2: Palladium-Catalyzed Carbonylation of 5-Halo-7-Azaindole

SubstrateCatalyst/LigandCO PressureBaseSolventProductYield (%)
5-Bromo-1H-pyrrolo[2,3-b]pyridinePd(OAc)2/dppf10-50 atmEt3NDMF/H2O1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid60-75
5-Iodo-1H-pyrrolo[2,3-b]pyridinePdCl2(PPh3)21 atm (balloon)K2CO3MeOHMethyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate80-90

Note: Yields are indicative of typical palladium-catalyzed carbonylation reactions.

Conversion of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid to its Acid Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a standard transformation in organic synthesis. Several chlorinating agents are commonly employed for this purpose, each with its own advantages and specific reaction conditions.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for the synthesis of acid chlorides. The reaction of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with thionyl chloride proceeds readily, often with the use of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the work-up procedure. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or toluene, and can be performed at room temperature or with gentle heating.

Table 3: Thionyl Chloride Mediated Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl Chloride

Carboxylic AcidReagentCatalystSolventTemperatureProductYield (%)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidThionyl chlorideDMF (cat.)DichloromethaneRefluxThis compound85-95

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the preparation of acid chlorides. It is often preferred for its mild reaction conditions and the clean formation of gaseous byproducts (CO, CO₂, and HCl). Similar to thionyl chloride, the reaction is frequently catalyzed by DMF. The reaction is typically performed in an inert solvent like dichloromethane at or below room temperature. The high reactivity of oxalyl chloride allows for rapid conversions, often within a few hours.

Table 4: Oxalyl Chloride Based Synthesis of this compound

Carboxylic AcidReagentCatalystSolventTemperatureProductYield (%)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidOxalyl chlorideDMF (cat.)Dichloromethane0 °C to rtThis compound>90

Phosphoryl chloride (POCl₃) can also be utilized for the conversion of carboxylic acids to acid chlorides. This reagent is generally less reactive than thionyl chloride and oxalyl chloride, and its application may require higher reaction temperatures. The reaction mechanism involves the formation of a mixed anhydride (B1165640) intermediate. While effective, the work-up can be more complex due to the formation of phosphoric acid byproducts. Other phosphorus-based chlorinating agents, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also viable but are often used less frequently for this type of transformation due to the formation of stoichiometric amounts of phosphorus-containing byproducts.

Table 5: Phosphoryl Chloride in the Synthesis of this compound

Carboxylic AcidReagentSolventTemperatureProductYield (%)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidPhosphoryl chlorideTolueneRefluxThis compound70-80

Reactivity and Reaction Mechanisms of 1h Pyrrolo 2,3 B Pyridine 5 Carbonyl Chloride

Reaction with Oxygen-Containing Nucleophiles: Ester Formation

Alcoholysis and Phenolysis

The reaction of 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride with alcohols (alcoholysis) or phenols (phenolysis) readily yields the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic carbonyl carbon of the acyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as a good leaving group and resulting in the formation of the ester.

The general mechanism for this reaction is outlined below:

Step 1: Nucleophilic Attack The alcohol or phenol oxygen atom attacks the carbonyl carbon.

Step 2: Formation of Tetrahedral Intermediate A transient tetrahedral intermediate is formed.

Step 3: Elimination of Chloride The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

Step 4: Deprotonation A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.

While specific examples of alcoholysis and phenolysis of this compound are not extensively detailed in the readily available literature, this reaction follows well-established principles of organic chemistry. The esterification of the related 7-azaindole-2-carboxylic acid has been reported, which proceeds through the activation of the carboxylic acid, a process that often involves conversion to a more reactive species like an acyl chloride.

Table 1: Representative Esterification Reactions of Acyl Chlorides

Acyl ChlorideNucleophileProduct
Acetyl chlorideEthanolEthyl acetate
Benzoyl chloridePhenolPhenyl benzoate
This compound Methanol (hypothetical) Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This compound Phenol (hypothetical) Phenyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Reaction with Carbon-Containing Nucleophiles: Ketone Formation

The carbonyl chloride moiety of this compound is a key functional group for the formation of carbon-carbon bonds, leading to the synthesis of various ketones. This can be achieved through several methods, most notably Friedel-Crafts acylation and coupling with organometallic reagents.

Friedel-Crafts Acylation with Aromatic Systems

Friedel-Crafts acylation is a powerful method for the introduction of an acyl group onto an aromatic ring. In this reaction, this compound can act as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of a highly reactive acylium ion. This electrophile then attacks an electron-rich aromatic substrate, such as benzene (B151609) or its derivatives, through an electrophilic aromatic substitution mechanism.

The reaction typically proceeds as follows:

Formation of the Acylium Ion: The Lewis acid activates the acyl chloride.

Electrophilic Aromatic Substitution: The aromatic ring attacks the acylium ion, forming a sigma complex (arenium ion).

Deprotonation: A base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the aryl ketone.

The regioselectivity of the acylation on the aromatic substrate is governed by the nature of the substituents already present on the ring. Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

It is important to note that the 7-azaindole (B17877) nucleus itself is an electron-rich heterocyclic system and can undergo self-acylation or polymerization under harsh Friedel-Crafts conditions. Therefore, careful control of reaction conditions and the use of appropriate protecting groups on the 7-azaindole nitrogen may be necessary to achieve the desired acylation of a separate aromatic substrate.

Organometallic Reagent Coupling (e.g., Organocuprates, Grignard Reagents)

The reaction of this compound with organometallic reagents provides a versatile route to a wide array of ketones.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are particularly effective for the synthesis of ketones from acyl chlorides. These reagents are less reactive and more selective than Grignard or organolithium reagents. They react with acyl chlorides to form a ketone, and the reaction typically stops at this stage without further addition to the newly formed ketone. This selectivity is a key advantage of using organocuprates.

The reaction proceeds via a nucleophilic acyl substitution mechanism where the organocuprate delivers an alkyl or aryl group to the carbonyl carbon of the acyl chloride.

Grignard Reagents: Grignard reagents (RMgX) are highly reactive organometallic compounds that readily react with acyl chlorides. However, their high reactivity can lead to a lack of selectivity. The initially formed ketone is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol as a common byproduct.

The reaction mechanism involves two successive nucleophilic additions:

The Grignard reagent attacks the acyl chloride to form a ketone.

A second equivalent of the Grignard reagent attacks the newly formed ketone to yield a tertiary alcohol after an aqueous workup.

To favor the formation of the ketone and minimize the formation of the tertiary alcohol, the reaction can be carried out at low temperatures and with a controlled stoichiometry of the Grignard reagent.

Table 2: Ketone Formation Reactions

ReagentSubstrateProduct Type
This compoundBenzene (with AlCl₃)Aryl ketone
This compoundLithium dimethylcuprateMethyl ketone
This compoundPhenylmagnesium bromide (1 eq., low temp.)Phenyl ketone
This compoundMethylmagnesium bromide (excess)Tertiary alcohol

Other Transformation Pathways of the Carbonyl Chloride Moiety

Beyond the formation of esters and ketones, the carbonyl chloride group of this compound can be converted into a range of other functional groups, highlighting its synthetic utility.

Amide Formation: Reaction with primary or secondary amines leads to the corresponding amides. This is a highly efficient and widely used transformation in medicinal chemistry for the synthesis of bioactive molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism similar to alcoholysis.

Reduction to an Aldehyde: The acyl chloride can be selectively reduced to the corresponding aldehyde using a mild reducing agent such as lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the acyl chloride directly to the primary alcohol.

Conversion to Anhydrides: Reaction with a carboxylate salt can yield a mixed anhydride (B1165640).

These transformations underscore the importance of this compound as a key intermediate in the synthesis of a diverse array of 7-azaindole derivatives with potential applications in various fields, including pharmaceuticals and materials science.

Derivatization Strategies Utilizing 1h Pyrrolo 2,3 B Pyridine 5 Carbonyl Chloride

Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

The most prevalent derivatization of 1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is its conversion to a wide range of carboxamide derivatives. This transformation is typically achieved through the reaction of the carbonyl chloride with a primary or secondary amine. The reaction is generally straightforward and proceeds under standard acylation conditions.

The synthesis involves dissolving the amine in a suitable aprotic solvent, often in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The this compound is then added, usually at a reduced temperature to control the exothermic reaction. The reaction mixture is subsequently allowed to warm to room temperature and stirred until completion.

A diverse library of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has been synthesized using this method, particularly in the context of drug discovery for kinase inhibitors. nih.govacs.org For instance, these derivatives have been investigated as potent immunomodulators targeting Janus kinases (JAKs). nih.govacs.org

Table 1: Examples of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
Reactant AmineResulting Carboxamide DerivativeTherapeutic Target Area
N-MethylamineN-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamideJAK1-Selective Inhibitors acs.org
Various substituted piperidinesPiperidinyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamidesImmunomodulators targeting JAK3 nih.gov
Assorted aromatic and aliphatic aminesVarious N-substituted-1H-pyrrolo[2,3-b]pyridine-5-carboxamidesPDE4B Inhibitors nih.gov

Preparation of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Esters

The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid esters from the corresponding carbonyl chloride is a fundamental and efficient transformation. This reaction involves the nucleophilic acyl substitution of the chloride by an alcohol. The process is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the HCl generated during the reaction.

The general procedure entails reacting this compound with the desired alcohol in an inert solvent. The reaction progress can be monitored by standard chromatographic techniques. An example of a commercially available ester is 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester. sigmaaldrich.com

Table 2: Esterification of this compound
Alcohol ReactantEster ProductTypical Reaction Conditions
Methanol1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl esterInert solvent, base (e.g., pyridine), room temperature
Ethanol1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid ethyl esterInert solvent, base (e.g., pyridine), room temperature
tert-Butanol1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid tert-butyl esterInert solvent, base (e.g., pyridine), room temperature

Formation of Functionalized 1H-Pyrrolo[2,3-b]pyridine-5-ketones

The synthesis of ketones from this compound can be approached through several established synthetic methodologies, although specific examples for this substrate are not extensively documented in the reviewed literature. Two primary methods for this conversion are Friedel-Crafts acylation and reaction with organometallic reagents.

In a Friedel-Crafts acylation, the carbonyl chloride would be reacted with an aromatic or heteroaromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. This would result in the formation of an aryl or heteroaryl ketone derivative of the 1H-pyrrolo[2,3-b]pyridine scaffold.

Alternatively, the reaction of the carbonyl chloride with organometallic reagents, such as organocuprates (Gilman reagents), provides a milder method for ketone synthesis. This approach is often preferred for substrates with sensitive functional groups. The reaction of this compound with a lithium diorganocuprate would yield the corresponding ketone.

Introduction of Other Functional Groups at C5 via Carbonyl Chloride Intermediate

The carbonyl chloride functionality is a versatile handle for the synthesis of other derivatives beyond amides, esters, and ketones.

Reduction to Alcohol:

The reduction of the carbonyl chloride to the corresponding primary alcohol, (1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol, is a feasible transformation. This can be achieved using a variety of reducing agents. A common method for the reduction of acyl chlorides to alcohols is the use of a hydride reagent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an anhydrous ethereal solvent at low temperatures. While synthetic routes to (1H-pyrrolo[2,3-b]pyridin-5-yl)-methanol have been described starting from 7-azaindole-5-carboxaldehyde, direct reduction from the carbonyl chloride is a standard synthetic operation. chemicalbook.com

Conversion to Nitrile:

The conversion of a carbonyl chloride to a nitrile is a less direct process. A common synthetic route involves a two-step procedure. First, the carbonyl chloride is converted to a primary carboxamide, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide, as described in section 4.1. Subsequently, the primary amide can be dehydrated to the corresponding nitrile, 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640).

Applications of 1h Pyrrolo 2,3 B Pyridine 5 Carbonyl Chloride As a Building Block in Complex Chemical Synthesis

Construction of Multi-Ring Heterocyclic Systems Incorporating the Pyrrolo[2,3-b]pyridine Moiety

The pyrrolo[2,3-b]pyridine core is a foundational element in numerous complex structures, and the 5-carbonyl chloride derivative serves as a key reagent for elaborating this core into larger, multi-ring systems. The high reactivity of the acyl chloride group can be strategically employed in cyclization reactions to build new rings fused to the parent azaindole scaffold.

One primary application is in intramolecular reactions, such as Friedel-Crafts acylation. If a suitable nucleophilic aromatic ring is present elsewhere in the molecule (tethered to the N1 position of the pyrrole (B145914), for instance), the carbonyl chloride can react under Lewis acid catalysis to form a new six- or seven-membered ring, creating a rigid, polycyclic aromatic system.

Furthermore, the carbonyl chloride can be converted into other functional groups that are precursors for cyclization. For example, reaction with an appropriate amine could yield an amide that subsequently undergoes a Bischler-Napieralski or Pictet-Spengler type reaction to form additional fused heterocyclic rings. This strategic, multi-step approach allows for the controlled and regioselective construction of novel, complex heterocyclic frameworks that are often difficult to synthesize through other methods. These multi-ring systems are of significant interest in drug discovery and materials science due to their unique three-dimensional shapes and electronic properties.

Strategic Role in the Synthesis of Functionalized Azaindole Scaffolds

The 1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride is a cornerstone intermediate for the synthesis of functionalized 7-azaindole (B17877) scaffolds. The carbonyl chloride at the C5-position acts as a versatile chemical "handle," allowing for the straightforward introduction of a vast array of substituents. This capability is particularly crucial in medicinal chemistry for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological activity, selectivity, and pharmacokinetic properties.

The most common transformation is the formation of amides (carboxamides) through reaction with primary or secondary amines. This reaction is typically high-yielding and proceeds under mild conditions, allowing for the coupling of diverse and complex amines to the azaindole core. This strategy was effectively used in the development of Janus kinase (JAK) inhibitors, where introducing a carbamoyl (B1232498) group (carboxamide) at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to significantly increase inhibitory activity against JAK3. researchgate.net By varying the amine component, researchers can precisely tune properties such as solubility, hydrogen bonding capacity, and steric bulk, which are critical for molecular recognition and binding to biological targets.

Development of Specific Chemical Probes and Ligands in Academic Research

In academic and industrial research, understanding the interaction of small molecules with biological systems is paramount. Derivatives of 1H-pyrrolo[2,3-b]pyridine are utilized as probes for biological imaging and possess a rich coordination chemistry, making them effective ligands. nih.gov The 5-carbonyl chloride derivative is instrumental in creating these specialized tools.

For example, a fluorescent dye containing a nucleophilic amine or alcohol group can be covalently attached to the azaindole scaffold via the 5-carbonyl chloride. The resulting fluorescently-tagged azaindole can be used as a chemical probe to visualize the localization of a target protein within cells using microscopy techniques.

Similarly, the carbonyl chloride can be used to immobilize the azaindole scaffold onto a solid support, such as a resin or a magnetic bead. This is achieved by reacting the carbonyl chloride with a linker molecule that is pre-attached to the solid support. The resulting immobilized ligand can be used in affinity chromatography experiments to isolate and identify binding partners (e.g., proteins) from complex biological samples. This approach is fundamental for target identification and validation in the early stages of drug discovery.

Applications in Pre-Drug Discovery Research

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established core structure in the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as a critical intermediate in the synthesis of potent and selective kinase inhibitors by enabling the introduction of key pharmacophoric features.

Research has demonstrated that derivatives built from this scaffold exhibit potent inhibitory activity against a range of kinases. The amide linkage formed from the 5-carbonyl chloride often acts as a key hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding site of the target kinase. nih.gov

Key Research Findings on Kinase Inhibitors Derived from the 1H-Pyrrolo[2,3-b]pyridine Scaffold:

Target KinaseKey Compound(s)Reported Potency (IC₅₀)Research Focus
c-Met Pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moietyAnalog 34 showed an IC₅₀ of 1.68 nM. nih.govDesign of novel inhibitors for cancer therapy. nih.gov
FGFR1/2/3 1H-pyrrolo[2,3-b]pyridine derivativesCompound 4h exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). nih.govrsc.orgDevelopment of potent pan-FGFR inhibitors for oncology. nih.govrsc.org
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesCompound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.netDiscovery of novel immunomodulators for treating immune diseases. researchgate.net
TNIK 1H-pyrrolo[2,3-b]pyridine compoundsSeveral compounds showed potent TNIK inhibition with IC₅₀ values lower than 1 nM. nih.govExploration of TNIK inhibitors for their potential in modulating IL-2 secretion. nih.gov
CSF1R 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivativesA specific azaindole derivative showed an IC₅₀ of 3.0 nM. nih.govStructure-activity relationship studies for inhibitors of colony-stimulating factor 1 receptor. nih.gov
CDK8 (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)Compound 22 showed a potent IC₅₀ of 48.6 nM.Discovery of type II CDK8 inhibitors for colorectal cancer.

These examples underscore the strategic importance of this compound as a pivotal intermediate. It provides a reliable and efficient means to synthesize libraries of diverse compounds for screening, enabling the discovery of lead molecules with high therapeutic potential in pre-clinical research. nih.govrsc.org

Advanced Spectroscopic and Spectrometric Characterization Methodologies in Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas.

For the precursor, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, the molecular formula is C₈H₆N₂O₂. The expected exact mass for its protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value. A match within a very low tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Upon conversion to 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride, the molecular formula changes to C₈H₅ClN₂O. This substitution of a hydroxyl group with a chlorine atom results in a predictable mass shift. The presence of chlorine is particularly diagnostic in mass spectrometry due to its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. HRMS would not only confirm the accurate mass of the primary ion containing ³⁵Cl but also clearly resolve the A+2 peak corresponding to the ³⁷Cl isotope, providing unambiguous confirmation of the presence and number of chlorine atoms in the molecule.

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidC₈H₆N₂O₂163.0451
This compoundC₈H₅ClN₂O181.0112 (for ³⁵Cl)

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Advanced 2D NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex heterocyclic systems.

For the 7-azaindole (B17877) core of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, ¹H NMR would show distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, as well as a broad signal for the pyrrole N-H and the carboxylic acid O-H. chemicalbook.com The conversion to the carbonyl chloride would induce downfield shifts for the adjacent aromatic protons (H4 and H6) due to the increased electron-withdrawing nature of the -COCl group compared to -COOH.

COSY (Correlation Spectroscopy) : This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would show correlations between H2 and H3 on the pyrrole ring, and between H4 and H6 if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon in the structure.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is critical for identifying quaternary (non-protonated) carbons. For instance, the proton at H4 would show a correlation to the carbonyl carbon (C5), and the C7a and C3a carbons, confirming the connectivity around the ring junction.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, regardless of whether they are bonded. It can help confirm spatial relationships within the molecule.

PositionExpected ¹H Chemical Shift (δ, ppm) for AcidExpected ¹³C Chemical Shift (δ, ppm) for AcidKey HMBC Correlations (Proton → Carbon)
2~7.5-7.7~125-128H2 → C3, C3a, C7a
3~6.5-6.7~100-102H3 → C2, C3a
4~8.8-9.0~130-133H4 → C5, C6, C7a
5-C=O-~165-170H4, H6 → C=O
6~8.4-8.6~145-148H6 → C4, C5, C7a

Note: Chemical shifts are approximate and can vary based on solvent and other conditions.

Infrared and Raman Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

For 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid , the IR spectrum would be dominated by characteristic absorptions for the carboxylic acid group: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1700-1725 cm⁻¹. The N-H stretch of the pyrrole ring would appear as a sharper peak around 3300-3400 cm⁻¹.

Upon conversion to This compound , the spectrum would change dramatically and diagnostically. The broad O-H stretch would disappear completely, providing clear evidence of the reaction's completion. Most importantly, a new, very strong carbonyl (C=O) stretching band would appear at a significantly higher wavenumber, typically in the range of 1770-1815 cm⁻¹. This shift is due to the high electronegativity of the chlorine atom, which shortens and strengthens the C=O bond. This distinct shift serves as a primary method for monitoring the conversion and assessing the purity of the product. Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for AcidExpected Wavenumber (cm⁻¹) for Carbonyl Chloride
O-H (Carboxylic Acid)Stretch, broad2500-3300Absent
N-H (Pyrrole)Stretch3300-34003300-3400
C=O (Carboxylic Acid)Stretch1700-1725Absent
C=O (Acyl Chloride)StretchAbsent1770-1815
C=C, C=N (Aromatic)Stretch1500-16201500-1620

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Obtaining a single crystal suitable for X-ray diffraction of a reactive intermediate like this compound is exceptionally difficult due to its inherent instability and sensitivity to moisture. However, if a crystal were obtained, the analysis would confirm the planarity of the fused 7-azaindole ring system and the geometry of the carbonyl chloride group relative to the ring.

It is more feasible to obtain a crystal structure of the stable precursor, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid . The analysis of its crystal structure would likely reveal extensive intermolecular hydrogen bonding, where the carboxylic acid groups form dimers and also interact with the nitrogen atoms of the pyridine and pyrrole rings, leading to a highly ordered supramolecular architecture. This information is valuable for understanding the solid-state properties of the material and its potential polymorphic forms.

Computational and Theoretical Investigations of 1h Pyrrolo 2,3 B Pyridine 5 Carbonyl Chloride and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride. DFT studies can provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. nih.govrsc.org

Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, suggesting sites susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution point to the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. For this compound, the carbonyl chloride group is expected to be a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Furthermore, DFT can be employed to calculate various electronic properties that correlate with reactivity, such as molecular electrostatic potential (MEP), atomic charges, and frontier orbital densities. bohrium.comtandfonline.com The MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents.

DFT calculations have been successfully applied to the broader class of 7-azaindole (B17877) derivatives to understand and predict their chemical reactivity and to study reaction mechanisms. nih.govrsc.org These studies provide a strong basis for applying similar computational strategies to investigate the specific reactivity of the this compound scaffold.

Table 1: Calculated Electronic Properties of 1H-Pyrrolo[2,3-b]pyridine Scaffold (Illustrative)

PropertyCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.2 eVIndicates susceptibility to electrophilic attack, particularly on the pyrrole (B145914) ring.
LUMO Energy-1.5 eVSuggests sites for nucleophilic attack, with the pyridine (B92270) ring and carbonyl group (in derivatives) being likely targets.
HOMO-LUMO Gap4.7 eVRelates to the chemical stability and reactivity of the molecule. bohrium.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide valuable insights into their conformational preferences and the nature of their intermolecular interactions in different environments, such as in solution or when bound to a biological target. nih.govnih.gov

By simulating the motion of atoms and molecules, MD can explore the potential energy surface of a molecule to identify its stable conformations and the energy barriers between them. This is particularly important for derivatives with flexible side chains, where the conformation can significantly influence biological activity.

MD simulations are also extensively used to study the interactions between a ligand, such as a derivative of this compound, and a protein. nih.govnih.gov These simulations can reveal the key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are responsible for the binding affinity and selectivity of the ligand. nih.gov Understanding these interactions is crucial for the rational design of more potent and selective inhibitors for therapeutic targets like kinases. jst.go.jpnih.gov For instance, the 7-azaindole scaffold is known to form important hydrogen bonding interactions with the hinge region of many protein kinases. jst.go.jp

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry plays a vital role in optimizing synthetic routes by providing detailed mechanistic insights into chemical reactions. For the synthesis of derivatives of this compound, reaction pathway analysis and transition state modeling can be employed to understand the underlying mechanisms and to identify the most favorable reaction conditions. nih.govrsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates. Transition state theory can be used in conjunction with these calculations to model the kinetics of the reaction.

For example, DFT calculations have been used to investigate the mechanism of Rh(III)-catalyzed synthesis of 7-azaindoles, revealing the role of additives in promoting the reaction. nih.govrsc.org Such studies can guide the selection of catalysts, solvents, and reaction temperatures to improve the yield and selectivity of the synthesis of this compound and its derivatives. By understanding the transition state structures, it is possible to design catalysts or substrates that lower the activation energy and thus accelerate the desired reaction.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds like derivatives of this compound.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a common application of quantum chemical calculations. mdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict its 1H and 13C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Similarly, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra can be calculated computationally. acs.orgmdpi.comresearchgate.net IR spectra are predicted by calculating the vibrational frequencies of the molecule, which correspond to the absorption bands in the experimental spectrum. acs.org UV-Vis spectra are predicted by calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. mdpi.comresearchgate.net These computational tools are valuable for interpreting experimental spectra and for identifying the characteristic spectral features of the 1H-pyrrolo[2,3-b]pyridine scaffold and its derivatives.

Table 2: Predicted Spectroscopic Data for 1H-Pyrrolo[2,3-b]pyridine (Illustrative)

Spectroscopic TechniquePredicted ParameterCalculated Value
¹H NMRChemical Shift (ppm) for H at position 3~6.5 ppm
¹³C NMRChemical Shift (ppm) for C at position 5~120 ppm
IRN-H Stretch (cm⁻¹)~3400 cm⁻¹
UV-Visλ_max (nm)~280 nm

Chemoinformatic Approaches to Structure-Reactivity Relationships

Chemoinformatics employs computational and informational techniques to a wide range of problems in the field of chemistry. For this compound and its derivatives, chemoinformatic approaches can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.netingentaconnect.comnih.gov

QSAR models correlate the chemical structure of a series of compounds with their biological activity. By developing statistically significant QSAR models, it is possible to predict the activity of new, unsynthesized derivatives and to identify the key structural features that are important for activity. nih.govresearchgate.netingentaconnect.comnih.gov These models are built using molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Similarly, QSPR models can be developed to predict various physicochemical properties of the molecules, such as solubility, lipophilicity, and metabolic stability. These properties are crucial for the drug-likeness of a compound. Chemoinformatic tools can also be used for virtual screening of large compound libraries to identify potential hits with desired properties, thus accelerating the drug discovery process. For the 1H-pyrrolo[2,3-b]pyridine scaffold, QSAR studies have been instrumental in designing new derivatives with improved inhibitory activity against various biological targets. nih.govresearchgate.netingentaconnect.comnih.gov

Future Research Trajectories and Innovations

Development of Novel and Sustainable Synthetic Routes to the Compound

The future synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride and its precursors is geared towards sustainability and efficiency. Current research into the synthesis of the core 7-azaindole (B17877) ring system focuses on transition-metal-catalyzed reactions, which offer elegant and effective functionalization techniques. researchgate.netrsc.orgnih.gov

Future research will likely prioritize the following areas:

Greener Chlorination Agents: Traditional methods for converting carboxylic acids to acyl chlorides often involve reagents like thionyl chloride or oxalyl chloride, which generate corrosive HCl gas and other hazardous byproducts. Future work will focus on developing solid-supported or catalytic chlorinating agents that minimize waste and improve safety.

Catalytic C-H Activation/Carbonylation: A more atom-economical and sustainable approach would involve the direct carbonylation of the C-5 C-H bond of the 1H-pyrrolo[2,3-b]pyridine scaffold. Research into palladium, rhodium, or other transition metal catalysts could enable the direct introduction of the carbonyl group from carbon monoxide, followed by conversion to the carbonyl chloride.

Flow Chemistry Synthesis: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. Developing a multi-step flow synthesis for this compound, starting from simple pyridine (B92270) and pyrrole (B145914) precursors, would represent a significant advancement in sustainable manufacturing. This could involve sequential metal-catalyzed cyclizations and functionalizations within a closed system. mdpi.com

Silver-Catalyzed Cyclizations: Recent developments have shown that silver catalysts can promote the intramolecular cyclization of acetylenic amines to form the 7-azaindole core, sometimes even in water. organic-chemistry.org Refining these methods for precursors of the target compound could offer a milder and more environmentally friendly synthetic route.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H CarbonylationHigh atom economy, reduced stepsDevelopment of selective catalysts for C-5 functionalization
Flow ChemistryImproved safety, scalability, process controlIntegration of cyclization and functionalization steps
Greener Chlorinating AgentsReduced hazardous waste, improved safetyNovel solid-supported or catalytic reagents
Silver-Catalyzed CyclizationMilder reaction conditions, potential for aqueous mediaSubstrate scope and optimization for large-scale synthesis organic-chemistry.org

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The high reactivity of the acyl chloride functional group makes this compound an ideal substrate for exploring novel chemical transformations beyond standard amide and ester formation.

Future research directions include:

Decarbonylative Cross-Coupling: The development of catalytic systems (e.g., using palladium or nickel) that can induce the decarbonylation of the acyl chloride and facilitate a cross-coupling reaction with various partners (boronic acids, organozincs) would provide a novel method for direct C-5 arylation, alkylation, or vinylation of the 7-azaindole ring.

Acyl Radical Chemistry: Photoredox catalysis or radical initiation could be used to generate an acyl radical from the carbonyl chloride. This reactive intermediate could participate in a range of transformations, such as Giese additions to electron-deficient alkenes or radical-radical coupling reactions, to forge new carbon-carbon bonds at the C-5 position.

Ketene (B1206846) Formation and Cycloadditions: In the presence of a non-nucleophilic base, the acyl chloride can be converted into a highly reactive ketene intermediate. Trapping this ketene in [2+2] or [4+2] cycloaddition reactions with alkenes, alkynes, or dienes would enable the construction of complex, spirocyclic, or fused-ring systems attached to the 7-azaindole core.

Catalytic Asymmetric Transformations: Using the carbonyl chloride as an electrophile in reactions with chiral nucleophiles or in the presence of a chiral catalyst could provide enantioselective access to a wide array of functionalized 7-azaindole derivatives. For instance, asymmetric reductions or additions of organometallic reagents to the carbonyl group could yield chiral alcohols.

Design and Synthesis of New Classes of Functionalized 1H-Pyrrolo[2,3-b]pyridine Derivatives

This compound is a gateway to a vast chemical space of derivatives. While many derivatives have been synthesized for biological evaluation, the synthetic methods can be leveraged to create new classes of compounds for broader applications. nih.govacs.orgnih.gov The core synthetic reaction is the conversion of the highly reactive carbonyl chloride into a more stable carboxamide, a transformation central to many reported syntheses of novel derivatives. researchgate.netnih.gov

Future work will involve using the carbonyl chloride as a starting point for:

Diverse Amide and Ester Libraries: Reaction with a wide array of primary and secondary amines or alcohols can generate large libraries of amides and esters. These reactions are typically high-yielding and can be used to systematically probe structure-property relationships. researchgate.netnih.gov

Ketone Synthesis via Cross-Coupling: Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds, or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Negishi couplings) with organometallic reagents, can produce a diverse range of C-5 ketones.

Reduction to Alcohols and Aldehydes: Controlled reduction of the carbonyl chloride can yield the corresponding C-5 aldehyde or C-5 hydroxymethyl group. These functional groups are versatile handles for further synthetic elaboration, including reductive amination, Wittig reactions, or etherification.

Synthesis of Other Heterocycles: The carbonyl chloride can be used as a precursor to synthesize other heterocyclic rings fused or attached to the C-5 position. For example, reaction with hydrazines could lead to pyrazoles, while reaction with hydroxylamine (B1172632) could yield oxazoles.

Derivative ClassSynthetic PrecursorKey TransformationPotential Further Reactions
AmidesThis compound + AmineAcyl SubstitutionN-alkylation, further functionalization of amine R-groups
EstersThis compound + AlcoholAcyl SubstitutionTransesterification, hydrolysis to carboxylic acid
KetonesThis compound + OrganometallicCross-CouplingReduction to alcohol, conversion to imine/enamine
Alcohols/AldehydesThis compoundReductionOxidation, etherification, Wittig reaction, reductive amination

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The robust and high-yielding nature of reactions involving acyl chlorides makes this compound an excellent candidate for integration into modern automated synthesis and high-throughput experimentation (HTE) workflows.

Key innovation areas include:

Flow Chemistry for Library Production: The rapid and exothermic nature of the reaction between the acyl chloride and nucleophiles like amines is well-suited to the superior heat and mass transfer capabilities of microreactors or flow chemistry platforms. An automated flow system could sequentially mix a stock solution of the carbonyl chloride with a library of different amines, enabling the rapid, safe, and scalable production of hundreds of distinct amide derivatives.

Plate-Based High-Throughput Synthesis: Using robotic liquid handlers, nanomole- to micromole-scale reactions can be performed in 96- or 384-well plates. A solution of this compound could be dispensed into each well, followed by the addition of a unique amine or alcohol from a building block library. This parallel synthesis approach allows for the rapid generation of large, structurally diverse compound libraries for screening in materials science or chemical biology applications.

Automated Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of reaction conditions (catalysts, bases, solvents, temperatures) to optimize the synthesis of a specific derivative or to define the scope of a new transformation involving the carbonyl chloride. This data-rich approach accelerates methods development significantly compared to traditional one-at-a-time optimization.

Computational-Guided Discovery of New Applications in Materials Science or Chemical Biology (excluding explicit biological activity/clinical data)

Computational chemistry and in silico modeling are powerful tools for predicting the properties of novel molecules, thereby guiding synthetic efforts toward promising new applications in materials science and as chemical probes. nih.govresearchgate.net

Future research trajectories will leverage computational methods to:

Design of Organic Electronic Materials: Density Functional Theory (DFT) and other quantum chemical methods can predict the electronic properties (e.g., HOMO/LUMO energy levels, bandgap) of polymers and conjugated materials derived from 1H-Pyrrolo[2,3-b]pyridine. By reacting the carbonyl chloride with electronically active amines or alcohols, novel materials can be synthesized. Computational screening can identify the most promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors before their synthesis.

Development of Novel Fluorophores: The 7-azaindole scaffold is known to be fluorescent. Computational modeling can predict how functionalization at the C-5 position via the carbonyl chloride will affect the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the resulting derivatives. This allows for the rational design of novel fluorophores for use as chemical probes, labels in biological imaging (without being a therapeutic agent), or as components in fluorescent sensors.

Prediction of Self-Assembly and Crystal Packing: Molecular dynamics and crystal structure prediction algorithms can be used to understand how derivatives of this compound might self-assemble in the solid state or in solution. This is crucial for designing new materials with specific properties, such as organic semiconductors where molecular packing dictates charge transport, or for designing novel liquid crystals.

Chemical Probe Design: For chemical biology, molecular docking studies, similar to those used in drug discovery, can be repurposed to design high-affinity probes for non-therapeutic proteins or other biomolecules. nih.govresearchgate.net By computationally modeling the interaction of a virtual library of amides derived from the carbonyl chloride with a target of interest, researchers can prioritize the synthesis of compounds most likely to act as selective chemical tools for studying biological processes.

Q & A

What are the key synthetic challenges in preparing 1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride, and how can reaction conditions be optimized?

The synthesis involves multi-step routes requiring precise control of functional group transformations. Key steps include:

  • Chlorination : Selective introduction of the chloro group at position 4 (or 5) using reagents like POCl₃ under anhydrous conditions .
  • Carbonyl Activation : Conversion of carboxylic acid precursors (e.g., 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid) to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride .
  • Protection/Deprotection : Use of dioxolane or phenylsulfonyl groups to stabilize intermediates, followed by selective removal under acidic/basic conditions .
    Optimization : Reaction temperature, stoichiometry, and solvent polarity (e.g., dichloromethane vs. THF) significantly impact yield and purity. For example, refluxing in ethanol with NaOH improves hydrolysis efficiency .

How do the chloro and carbonyl chloride groups influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Chloro Group : Enhances electrophilicity at the carbonyl carbon by electron-withdrawing effects, facilitating nucleophilic attack (e.g., by amines or alcohols). Positional selectivity (C4 vs. C5) affects steric accessibility .
  • Carbonyl Chloride : Highly reactive toward amines, enabling amide bond formation. Methodological considerations include:
    • Solvent Choice : Polar aprotic solvents (DMF, DCM) minimize side reactions.
    • Catalysis : DMAP or Hünig’s base improves reaction rates in coupling reactions .

What advanced strategies address regioselectivity issues in functionalizing the pyrrolo[2,3-b]pyridine core?

Regioselective bromination or nitration is critical for derivatization. Strategies include:

  • Directed Metalation : Use of directing groups (e.g., sulfonyl or ester) to control halogenation sites .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids at halogenated positions (e.g., 5-bromo derivatives) .
    Example : Pd-catalyzed coupling of 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile with aryl boronic acids achieves C3 functionalization .

What biological targets are associated with pyrrolo[2,3-b]pyridine derivatives, and how is activity validated?

  • Kinase Inhibition : Derivatives inhibit protein kinases (e.g., JAK2, EGFR) via ATP-binding site competition. Assays include fluorescence polarization and radiometric kinase activity tests .
  • Enzyme Interactions : Phosphodiesterase (PDE) inhibition is measured via cAMP/cGMP hydrolysis assays .
    Mechanistic Insight : The chloro group enhances target binding affinity, while the dioxolane moiety modulates solubility .

How can structure-activity relationships (SAR) guide the design of novel derivatives?

Derivative Modification Biological Impact
5-Bromo-1H-pyrrolo[2,3-b]pyridineBromine at C5Improved kinase inhibition (IC₅₀ ↓ 40%)
4-Chloro-2-methyl derivativeMethyl at C2Enhanced metabolic stability
Phenylsulfonyl-protected analogSulfonyl group at N1Increased solubility and bioavailability

Data from suggest that electron-withdrawing groups at C4/C5 and bulky substituents at N1 optimize activity.

How can researchers reconcile contradictory bioactivity data across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
  • Stereochemical Purity : Impurities in diastereomers (e.g., dioxolane ring-opening products) may skew results .
    Resolution : Validate compounds via HPLC purity checks (>98%) and orthogonal assays (e.g., SPR for binding kinetics) .

What analytical methods are critical for characterizing this compound and its intermediates?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., chloro vs. carbonyl chloride positions) .
  • LC-MS : Monitors reaction progress and detects byproducts (e.g., hydrolysis to carboxylic acid) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

How does the compound’s stability under acidic/basic conditions impact storage and reaction design?

  • Acidic Conditions : Dioxolane rings may undergo hydrolysis, requiring inert atmospheres for long-term storage .
  • Basic Conditions : Carbonyl chloride hydrolyzes to carboxylic acid; reactions must avoid aqueous bases unless intentional .
    Mitigation : Use anhydrous solvents and stabilizers (e.g., molecular sieves) during synthesis .

What challenges arise in scaling up the synthesis, and how are they addressed?

  • Purification : Column chromatography is impractical at scale. Alternatives include recrystallization (e.g., from ethanol/water) .
  • Exothermic Reactions : Controlled addition of SOCl₂ during acyl chloride formation prevents thermal degradation .
  • Yield Optimization : Pilot studies identify critical parameters (e.g., reaction time for bromination) .

What novel derivatives have shown promise in recent studies, and what synthetic routes are used?

  • 5-Aryl Derivatives : Synthesized via Suzuki coupling of 5-bromo intermediates. Example: 5-(4-chlorophenyl) analogs show antiviral activity .
  • N-Functionalized Analogs : Introduction of sulfonamide groups at N1 via nucleophilic substitution (e.g., using propane-1-sulfonamide) .

Table : Recent Derivatives and Applications

Derivative Synthetic Route Application
5-(4-Chlorophenyl) analogSuzuki couplingKinase inhibition
N-{3-[5-(4-Chlorophenyl)...}sulfonamideNucleophilic substitutionAnticancer lead
Ethyl 5-carboxylateEsterification of carboxylic acidProdrug development

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Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine-5-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.